molecular formula C8H15NO2 B020061 L-Azetidine-2-carboxylic Acid t-Butyl Ester CAS No. 129740-14-3

L-Azetidine-2-carboxylic Acid t-Butyl Ester

Cat. No. B020061
M. Wt: 157.21 g/mol
InChI Key: KHNFEQCEQIAFES-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of L-Azetidine-2-carboxylic Acid t-Butyl Ester involves several key steps starting from commercially available precursors. A notable method involves the regioselective allylation of alpha-tert-butyl beta-methyl N-(PhF)aspartate, followed by selective omega-carboxylate reduction, tosylation, and intramolecular N-alkylation. This process yields enantiopure azetidine-2-carboxylic acids with various side chains, demonstrating the versatility of synthesis approaches for azetidine derivatives (Sajjadi & Lubell, 2008).

Molecular Structure Analysis

Azetidine-2-carboxylic acids, including L-Azetidine-2-carboxylic Acid t-Butyl Ester, feature a unique four-membered ring structure that significantly influences their chemical behavior and biological activity. The molecular structure of these compounds allows for the incorporation into peptides in place of proline, affecting the protein folding and activity due to the conformational constraints imposed by the azetidine ring.

Chemical Reactions and Properties

Azetidine-2-carboxylic acid derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the synthesis of orthogonally protected amino acid-Aze chimeras involves multiple steps, including oxidation and displacement reactions, showcasing the chemical versatility of azetidine-2-carboxylic acid derivatives (Sajjadi & Lubell, 2008).

Scientific Research Applications

Synthesis and Biological Evaluation of Carboxylic Acid Derivatives

Carboxylic acid derivatives, such as cinnamic acid esters, have received significant attention in medicinal research due to their rich medicinal tradition and potential as anticancer agents. The chemical versatility of these compounds allows for a variety of synthetic modifications, leading to a wide range of biological activities. This underscores the potential for L-Azetidine-2-carboxylic Acid t-Butyl Ester and similar compounds to serve as key intermediates in the development of new therapeutics (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition by Carboxylic Acids

The study of carboxylic acids' inhibitory effects on microbial biocatalysts highlights the importance of understanding the interactions between such compounds and biological systems. This research is crucial for the development of robust microbial strains for industrial applications, including the production of biofuels and bioplastics, which may be relevant for the biotechnological applications of L-Azetidine-2-carboxylic Acid t-Butyl Ester and its derivatives (Jarboe, Royce, & Liu, 2013).

Environmental Degradation of Esters

Research on the environmental fate of polyfluoroalkyl chemicals, including esters, provides valuable insights into the biodegradability and potential environmental impacts of synthetic compounds. Understanding the degradation pathways and persistence of compounds like L-Azetidine-2-carboxylic Acid t-Butyl Ester is essential for assessing their environmental safety and developing sustainable chemical practices (Liu & Avendaño, 2013).

Solvent Applications and Liquid-Liquid Extraction

The development of solvents for the extraction of carboxylic acids from aqueous streams highlights the importance of carboxylic acid esters in separation technologies. Such research may indicate the utility of L-Azetidine-2-carboxylic Acid t-Butyl Ester as a solvent or in the development of extraction processes, contributing to the production of bio-based chemicals and materials (Sprakel & Schuur, 2019).

Safety And Hazards

L-Azetidine-2-carboxylic Acid t-Butyl Ester is toxic in nature . It is known to cause a broad range of toxic, inflammatory, and degenerative abnormalities in human and animal cells . It is also an inhibitor of collagen synthesis that is anti-angiogenic .

properties

IUPAC Name

tert-butyl (2S)-azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNFEQCEQIAFES-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447143
Record name L-Azetidine-2-carboxylic Acid t-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Azetidine-2-carboxylic Acid t-Butyl Ester

CAS RN

129740-14-3
Record name L-Azetidine-2-carboxylic Acid t-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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